Halocarban
Overview
Description
Halocarban, also known as cloflucarban (USAN) and trifluoromethyldichlorocarbanilide, is a chemical with antibacterial properties . It is sometimes used in deodorant and soap . Halocarbon compounds are chemicals in which one or more carbon atoms are linked by covalent bonds with one or more halogen atoms .
Synthesis Analysis
The first synthesis of halocarbons was achieved in the early 1800s . Production began accelerating when their useful properties as solvents and anesthetics were discovered . Development of plastics and synthetic elastomers has led to greatly expanded scale of production .
Molecular Structure Analysis
Halocarbons are typically classified in the same ways as the similarly structured organic compounds that have hydrogen atoms occupying the molecular sites of the halogen atoms in halocarbons . Among the chemical families are haloalkanes — compounds with carbon atoms linked by single bonds .
Chemical Reactions Analysis
Halocarbons are known for their reactions with multiple ion channels, which ultimately depresses nerve conduction, breathing, cardiac contractility . Their immobilizing effects have been attributed to their binding to potassium channels in cholinergic neurons .
Physical And Chemical Properties Analysis
Halocarbons are any chemical compound of the element carbon and one or more of the halogens (bromine, chlorine, fluorine, iodine) . The nonflammability, low chemical reactivity, and low toxicity of many of the halocarbons are their most valuable properties .
Scientific Research Applications
Chemoselective Hydrodehalogenation
Halocarban's role in chemoselective hydrodehalogenation is significant. This process involves the elimination or replacement of halogen atoms in organic halides, crucial in synthetic chemistry due to the persistence and inertness of organic halides. A study highlights an efficient strategy for chemoselective hydrodehalogenation through the formation of stable carbanion intermediates using highly mobile two-dimensional electrons of inorganic electride (Kim et al., 2017).
Antibacterial N-Halamines
Halocarban, as part of halogen-based antibacterial compounds, plays a role in eliminating harmful pathogens. N-Halamines, a significant subcategory of halogen antibacterial agents, exhibit advantages such as effectiveness against various microorganisms and high structural durability. Recent research emphasizes the increasing interest in the chemistry and practical applications of N-Halamines, underscoring their potential in antibacterial research (Dong et al., 2017)(Dong et al., 2017).
Halogen Bond Applications
The halogen bond, where halogens play an electrophilic role, finds applications in diverse fields such as material sciences, biomolecular recognition, and drug design. Halocarban's contribution through halogen bonding is critical in these areas, providing unique advantages in molecular design and interaction (Cavallo et al., 2016)(Cavallo et al., 2016).
Halogenating Enzymes
In nature, halocarban's involvement in halogenation increases the biological activity of secondary metabolites, often effective as drugs. Halogenation enzymes, including metalloenzymes and flavoenzymes, catalyze halide oxidation, highlighting the importance of halocarban in biological processes (Butler & Sandy, 2009)(Butler & Sandy, 2009).
Computational Modeling in Medicinal Chemistry
Halocarban's role extends to the computational modelingof halogen bonds in medicinal chemistry. The incorporation of halogens, including halocarban compounds, improves drug potency and involves direct participation in inhibitor affinity through halogen bonding. Computational models are crucial for integrating these interactions in drug design, highlighting halocarban's significance in the development of more accurate and efficient computational tools for medicinal chemistry (Ford & Ho, 2016)(Ford & Ho, 2016).
Halogen Bonding in Solution
In solutions, halogen bonding, involving halocarban compounds, is crucial for molecular recognition processes. Its behavior in solutions is vital for its use in pharmaceutical and material science applications. This aspect is explored through various methods to understand halogen bonding's behavior in solutions, emphasizing the scope and potential of halocarban in these fields (Erdélyi, 2012)(Erdélyi, 2012).
Role in Agrochemicals
Halocarban plays a unique role in the design of modern agrochemicals. The introduction of halogens into agrochemical compounds has led to significant advancements in efficacy, environmental safety, and economic viability. Halocarban's use in agrochemicals, particularly in compounds with novel modes of action and complex structure-activity relationships, showcases its importance in this sector (Jeschke, 2010)(Jeschke, 2010).
Medicinal Applications Against Infectious Diseases
Halophytes, which include halocarban compounds, have been used as medicinal plants against human infectious diseases. Their empirical use in traditional medicine and the emergence of antibiotic resistance have brought attention to halophytes as a source of antimicrobial compounds for clinical applications, demonstrating halocarban's potential in this area (Ferreira et al., 2022)(Ferreira et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2O/c15-8-1-3-9(4-2-8)20-13(22)21-10-5-6-12(16)11(7-10)14(17,18)19/h1-7H,(H2,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSXZJXLKAJIGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048684 | |
Record name | Cloflucarban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Halocarban | |
CAS RN |
369-77-7 | |
Record name | Halocarban | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=369-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cloflucarban [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Halocarban | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114133 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urea, N-(4-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cloflucarban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Halocarban | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.113 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOFLUCARBAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5ZZY3DC5G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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